molecular formula C12H9ClN2O3 B13917603 2-Chloro-4-(2-methyl-4-nitrophenoxy)pyridine

2-Chloro-4-(2-methyl-4-nitrophenoxy)pyridine

Cat. No.: B13917603
M. Wt: 264.66 g/mol
InChI Key: NSCNZNCDZDIHMU-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methyl-4-nitrophenoxy)pyridine is an organic compound with the molecular formula C12H9ClN2O3. It is a derivative of pyridine, characterized by the presence of a chloro group, a nitrophenoxy group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methyl-4-nitrophenoxy)pyridine typically involves the nucleophilic substitution reaction of 2-chloro-4-nitrophenol with 2-methylpyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methyl-4-nitrophenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(2-methyl-4-nitrophenoxy)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methyl-4-nitrophenoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(2-nitrophenoxy)pyridine
  • 2-Chloro-4-(4-nitrophenoxy)pyridine
  • 2-Chloro-4-(2-methylphenoxy)pyridine

Uniqueness

2-Chloro-4-(2-methyl-4-nitrophenoxy)pyridine is unique due to the presence of both a methyl and a nitro group on the phenoxy ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

2-chloro-4-(2-methyl-4-nitrophenoxy)pyridine

InChI

InChI=1S/C12H9ClN2O3/c1-8-6-9(15(16)17)2-3-11(8)18-10-4-5-14-12(13)7-10/h2-7H,1H3

InChI Key

NSCNZNCDZDIHMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC(=NC=C2)Cl

Origin of Product

United States

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